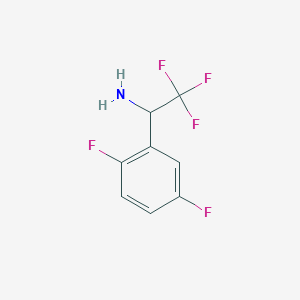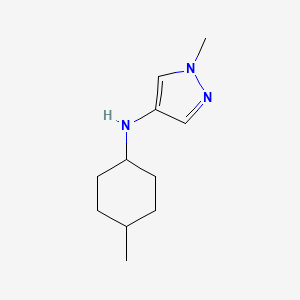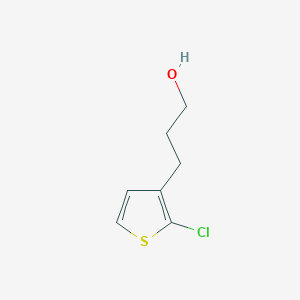
3-(2-Chlorothiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorothiophene moiety attached to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiophen-3-yl)propan-1-ol typically involves the reaction of 2-chlorothiophene with a suitable propanol derivative. One common method is the Grignard reaction, where 2-chlorothiophene is reacted with a Grignard reagent, such as propylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorothiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Thiophene derivatives
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
3-(2-Chlorothiophen-3-yl)propan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Chlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chlorophenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(2-Chlorothiophen-2-yl)propan-1-ol: Similar structure but with the chlorine atom at a different position on the thiophene ring.
3-(2-Furyl)propan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-(2-Chlorothiophen-3-yl)propan-1-ol is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. The thiophene ring’s sulfur atom can engage in unique interactions, making this compound valuable for specific applications in chemistry and biology .
Propriétés
Formule moléculaire |
C7H9ClOS |
|---|---|
Poids moléculaire |
176.66 g/mol |
Nom IUPAC |
3-(2-chlorothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H9ClOS/c8-7-6(2-1-4-9)3-5-10-7/h3,5,9H,1-2,4H2 |
Clé InChI |
YBVUIMXXTNJVOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1CCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


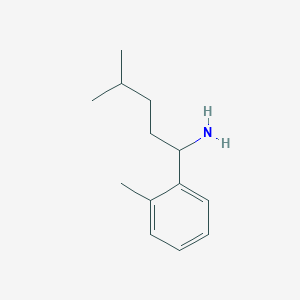
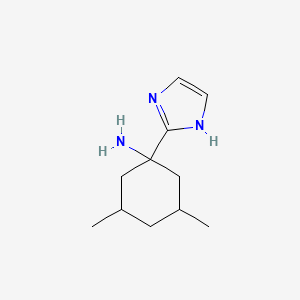
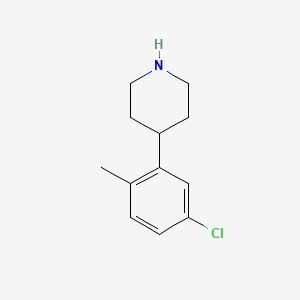
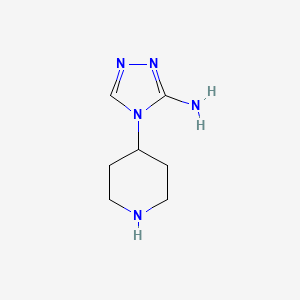
![2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B13242355.png)
![4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine](/img/structure/B13242360.png)
![4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13242362.png)
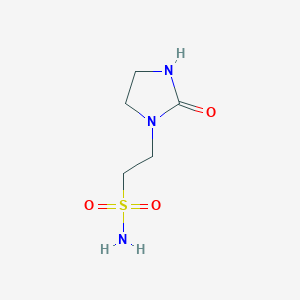
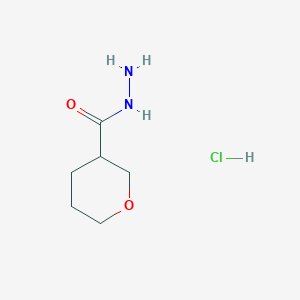
![5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13242380.png)
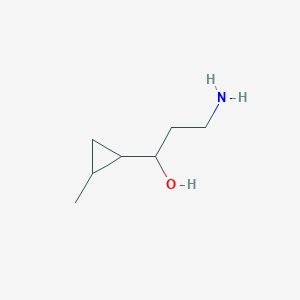
![2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile](/img/structure/B13242384.png)
